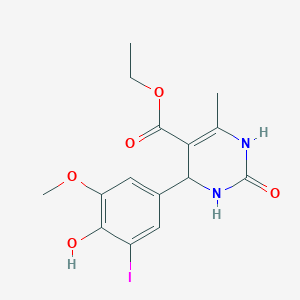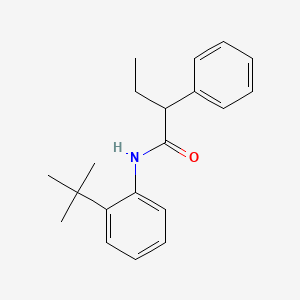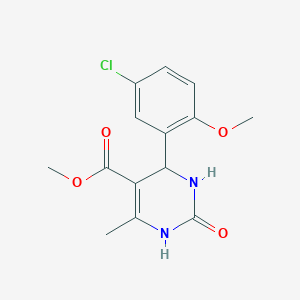![molecular formula C18H25Cl2NO5 B4001345 1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001345.png)
1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine;oxalic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenoxybutyl group and an oxalic acid moiety. The dichlorophenoxy group imparts specific chemical properties that make this compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine typically involves a multi-step process:
Formation of the 3,4-Dichlorophenoxybutyl Intermediate: This step involves the reaction of 3,4-dichlorophenol with butyl bromide in the presence of a base such as potassium carbonate to form 3,4-dichlorophenoxybutane.
N-Alkylation of 4-Methylpiperidine: The 3,4-dichlorophenoxybutane is then reacted with 4-methylpiperidine under basic conditions to form the desired product.
Oxalic Acid Addition: Finally, the product is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification: Using techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxybutyric acid: A selective systemic phenoxy herbicide used in agriculture.
3,4-Dichlorophenylboronic acid: Used in the synthesis of biologically active molecules.
1-[4-(3,4-Dichlorophenoxy)butyl]-1H-imidazole; oxalic acid: Another compound with a similar structure used in scientific research.
Uniqueness
1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and an oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(3,4-dichlorophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO.C2H2O4/c1-13-6-9-19(10-7-13)8-2-3-11-20-14-4-5-15(17)16(18)12-14;3-1(4)2(5)6/h4-5,12-13H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJAJCGQGMBSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001264.png)


![[3-(2-allyl-4-chlorophenoxy)propyl]isopropylamine oxalate](/img/structure/B4001285.png)
![3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4001286.png)
![N-(2-ethoxyphenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4001292.png)
![N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4001300.png)
![N'-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001310.png)
![10-Bromo-6-(3-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4001312.png)

![2-methylpropyl (2Z)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001342.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4001348.png)
![N'-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001356.png)

